molecular formula C13H14N2O B1268773 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 2644-94-2

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1268773
CAS No.: 2644-94-2
M. Wt: 214.26 g/mol
InChI Key: KQZFABYWVRTOFK-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with benzyl, dimethyl, and formyl groups

Scientific Research Applications

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with benzyl chloride in the presence of a base, followed by formylation using a Vilsmeier-Haack reagent (phosphorus oxychloride and dimethylformamide). The reaction conditions typically involve:

    Temperature: Room temperature to reflux

    Solvent: Anhydrous conditions, often using solvents like dichloromethane or toluene

    Catalysts: Bases such as sodium hydride or potassium carbonate

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic conditions

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products:

    Oxidation: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

    Reduction: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, including Schiff base formation with amines, which can lead to the inhibition or activation of target proteins.

Comparison with Similar Compounds

    1-Benzyl-3,5-dimethylpyrazole: Lacks the formyl group, making it less reactive in certain chemical transformations.

    3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the benzyl group, which may affect its biological activity and solubility.

    1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: An oxidized form of the compound with different chemical properties.

Uniqueness: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both benzyl and formyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-13(9-16)11(2)15(14-10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZFABYWVRTOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359534
Record name 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2644-94-2
Record name 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 1-benzyl-3,5-dimethyl-1H-pyrazole (3.088 g, 16.6 mmol) in N,N-dimethylformamide (12.8 mL) and heat the mixture to 95° C., then add phosphorus oxychloride (13.4 mL) dropwise. Stir the mixture for 3 hr. at 95° C. then cool and add ice water very slowly. Adjust the mixture to approximately pH=4 using 5 N sodium hydroxide, extract the black mixture with diethyl ether 3 times, dry (sodium sulfate) and filter to give the title preparation as a yellow solid (2.65 g, 75%). 1H-NMR (400 MHz, DMSO-d6) δ 2.282 (s, 3H); 2.433 (s, 3H); 5.233 (s, 2H); 7.13 (m, 2H); 7.21-7.34 (m, 3H); 9.800 (s, 1H).
Quantity
3.088 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solid
Quantity
2.65 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do these pyrazole hybrids interact with their target and what are the downstream effects?

A: While the exact mechanism of action is still under investigation, molecular docking studies suggest that certain pyrazole hybrids, specifically (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one and 1-(1′-benzyl-5-(4-chlorophenyl)-3′,5′-dimethyl-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)ethan-1-one, bind to the active site of AKT2 []. AKT2, a serine/threonine-specific protein kinase, plays a crucial role in cellular survival and proliferation. By inhibiting AKT2, these compounds may induce apoptosis in cancer cells.

Q2: What is the structural characterization of these compounds?

A: The synthesized pyrazole hybrids were characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. For instance, compound (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one was found to crystallize in a monoclinic crystal system with a C2/c space group []. Detailed spectroscopic data for all synthesized compounds can be found in the research article.

Q3: What is the Structure-Activity Relationship (SAR) observed for these pyrazole hybrids?

A: The research indicates that substitutions at less sterically hindered positions on the pyrazole ring contribute to higher cytotoxic activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 []. Notably, compounds 4b and 5a, featuring specific substitutions, exhibited promising IC50 values of 47.72 μM and 24.25 μM, respectively, against MDA-MB-231 cells []. This suggests that modifications to the core structure can significantly influence their anticancer activity.

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